An In-depth Technical Guide to the Synthesis and Characterization of Copper(I) 3-methylsalicylate
An In-depth Technical Guide to the Synthesis and Characterization of Copper(I) 3-methylsalicylate
Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Copper(I) 3-methylsalicylate (CuMeSal). Designed for researchers, chemists, and drug development professionals, this document delves into the practical methodologies and theoretical underpinnings necessary for the successful preparation and validation of this versatile organocopper catalyst. The guide emphasizes the causality behind experimental choices, offers detailed, field-proven protocols, and summarizes key characterization data to ensure scientific integrity and reproducibility.
Introduction
Copper(I) 3-methylsalicylate, with the chemical formula C₈H₇CuO₃, is an organometallic compound recognized for its significant catalytic activity in a variety of organic transformations.[1][2] Its structure consists of a copper ion in the +1 oxidation state coordinated in a chelating manner by the 3-methylsalicylate ligand through the oxygen atoms of both the carboxylate and phenolic groups.[1] This unique coordination environment contributes to its efficacy as a catalyst, particularly in the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.[1][3]
The development of efficient and selective catalysts is a cornerstone of modern drug discovery. Copper, being an abundant and less toxic metal compared to precious metals like palladium, offers a more sustainable and economical alternative.[4][5] CuMeSal has emerged as a powerful tool, mediating important reactions such as the Chan-Lam coupling and N-arylation of heterocycles under relatively mild conditions.[1][3] Furthermore, the broader field of copper complexes is gaining significant attention for direct therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor agents, making a thorough understanding of their synthesis and properties crucial for the scientific community.[6][7][8]
This guide serves as an authoritative resource, providing not only step-by-step instructions but also the scientific rationale to empower researchers to synthesize, characterize, and effectively utilize Copper(I) 3-methylsalicylate in their work.
Part 1: Synthesis of Copper(I) 3-methylsalicylate
Principle of Synthesis
The synthesis of Copper(I) 3-methylsalicylate is typically achieved through the reaction of a suitable copper(I) source with 3-methylsalicylic acid. One of the most direct and reliable methods involves the use of copper(I) oxide (Cu₂O). In this reaction, the acidic proton of the carboxylic acid group and the phenolic hydroxyl group of 3-methylsalicylic acid react with the basic copper(I) oxide. The reaction is driven by the formation of water and the stable chelated copper(I) complex.
Causality and Field Insights:
-
Choice of Copper Source: Copper(I) oxide is an ideal precursor as it directly provides the desired +1 oxidation state for the copper center. Using a copper(II) salt would necessitate an in-situ reduction step, which can complicate the procedure and introduce impurities. Organocopper(I) compounds are susceptible to oxidation to the more stable copper(II) state, especially in the presence of air.[9][10] Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a critical consideration to prevent the formation of Cu(II) impurities, which can alter the catalytic activity.
-
Solvent System: The choice of solvent is crucial for managing reactant solubility and reaction temperature. A solvent like toluene allows for heating to drive the reaction to completion and can facilitate the removal of water via azeotropic distillation.[1] Alternatively, mixed aqueous/ethanol systems can also be effective, offering different solubility profiles and potentially milder conditions.[1]
-
Stoichiometry: A slight excess of the 3-methylsalicylic acid ligand can help ensure the complete consumption of the copper(I) oxide, which can simplify purification.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis of Copper(I) 3-methylsalicylate.
Detailed Experimental Protocol
This protocol describes the synthesis from copper(I) oxide and 3-methylsalicylic acid.
Reagents and Materials:
-
Copper(I) oxide (Cu₂O), CAS: 1317-39-1
-
3-Methylsalicylic acid, CAS: 83-40-9
-
Toluene, anhydrous, CAS: 108-88-3
-
Hexane, anhydrous, CAS: 110-54-3
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Schlenk line or similar inert atmosphere setup
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Setup: Assemble the three-neck flask with a reflux condenser, a gas inlet/outlet, and a stopper. Ensure the system can be maintained under a positive pressure of inert gas.
-
Charging the Flask: To the flask, add copper(I) oxide (e.g., 1.0 mmol) and 3-methylsalicylic acid (e.g., 2.1 mmol, a slight excess).
-
Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to the flask.
-
Reaction: Begin vigorous stirring and gently heat the mixture to reflux (approximately 110-130°C).[1]
-
Incubation: Maintain the reaction at reflux under a steady, slow stream of inert gas for 3-5 hours. The color of the solution may change as the reaction progresses.
-
Cooling and Precipitation: After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold, anhydrous toluene to remove any unreacted 3-methylsalicylic acid, followed by a wash with anhydrous hexane to remove the toluene.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. Store the final product under an inert atmosphere.
Part 2: Physicochemical and Structural Characterization
A rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Copper(I) 3-methylsalicylate. Each technique provides a unique piece of the structural puzzle.
Characterization Workflow Diagram
Caption: A multi-technique approach for the characterization of CuMeSal.
Physicochemical Properties
A summary of the key physical and chemical identifiers for Copper(I) 3-methylsalicylate is presented below.
| Property | Value | References |
| CAS Number | 326477-70-7 | [1][2][11] |
| Molecular Formula | C₈H₇CuO₃ | [1][12] |
| Molecular Weight | 214.69 g/mol | [1][12] |
| Appearance | Solid | [1][11] |
| Melting Point | 290-292 °C | [1][2][11] |
Methodologies and Expected Results
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle & Protocol: FTIR spectroscopy probes the vibrational modes of functional groups. A small amount of the sample is typically mixed with KBr powder and pressed into a pellet for analysis. This technique is invaluable for confirming the coordination of the ligand to the copper center.
-
Expected Results & Interpretation:
-
The broad O-H stretch from the carboxylic acid of the free ligand (typically ~3000 cm⁻¹) should disappear.
-
The sharp C=O stretch of the free carboxylic acid (around 1700 cm⁻¹) will be replaced by two distinct carboxylate stretches.
-
Asymmetric Carboxylate Stretch (ν_asym): A strong band is expected around 1600-1624 cm⁻¹ .[1]
-
Symmetric Carboxylate Stretch (ν_sym): A strong band is expected around 1396-1397 cm⁻¹ .[1]
-
The difference between these two wavenumbers (Δν = ν_asym - ν_sym) is diagnostic of the coordination mode. A Δν value in the range of ~200 cm⁻¹ is indicative of a bidentate coordination, consistent with the expected chelation.[13][14] Shifts in the C-O stretch of the phenolic group also confirm its involvement in coordination.
-
2. X-ray Photoelectron Spectroscopy (XPS)
-
Principle & Protocol: XPS is a surface-sensitive technique that measures the elemental composition and chemical state of the elements within a material. It is particularly powerful for definitively identifying the oxidation state of copper.
-
Expected Results & Interpretation:
-
The primary diagnostic feature is the binding energy of the Cu 2p₃/₂ peak . For a copper(I) species, this peak is expected to appear in the range of 932.5-932.7 eV .[1]
-
Crucially, the spectrum for Cu(I) will lack the strong "shake-up" satellite peaks that are characteristic of paramagnetic Cu(II) species (which typically appear at higher binding energies). The absence of these satellites provides strong evidence for the +1 oxidation state.[1]
-
3. Single-Crystal X-ray Diffraction
-
Principle & Protocol: This technique provides the most definitive structural information, revealing precise bond lengths, bond angles, and the overall crystal packing. Its application is contingent on the ability to grow single crystals of sufficient quality.
-
Expected Results & Interpretation:
-
The analysis is expected to confirm a crystalline structure where the copper(I) ion is coordinated by the 3-methylsalicylate ligand in a chelating bidentate fashion .[1]
-
Coordination will occur through one oxygen of the carboxylate group and the oxygen of the phenolic group.[1]
-
The Cu-O bond distances are expected to be within the typical range of 1.94-2.06 Å .[1]
-
The crystal packing may reveal intermolecular interactions, such as hydrogen bonding, that stabilize the solid-state structure.[1]
-
4. Thermal Analysis (TGA/DSC)
-
Principle & Protocol: Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow. Together, they provide information on thermal stability, phase transitions, and decomposition. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).[13]
-
Expected Results & Interpretation:
-
The compound is expected to be thermally stable up to its melting/decomposition point, consistent with its high melting point of ~290 °C.[1][11]
-
TGA will show a significant mass loss step corresponding to the decomposition of the complex. Based on studies of other copper carboxylates, the final decomposition product in an inert or oxidizing atmosphere is typically a copper oxide.[15][16] This decomposition often occurs at temperatures above 280-300 °C.[15][17]
-
Summary of Key Characterization Data
| Technique | Parameter | Expected Result | Significance |
| FTIR | ν_asym(COO⁻) | ~1600-1624 cm⁻¹ | Confirms carboxylate formation |
| ν_sym(COO⁻) | ~1396-1397 cm⁻¹ | Confirms carboxylate formation | |
| XPS | Cu 2p₃/₂ Binding Energy | 932.5-932.7 eV | Confirms Cu(I) oxidation state |
| Satellite Peaks | Absent | Confirms Cu(I) oxidation state | |
| XRD | Coordination Mode | Chelating Bidentate | Elucidates ligand binding |
| Cu-O Bond Length | 1.94-2.06 Å | Confirms Cu-O bonding | |
| TGA/DSC | Decomposition Temp. | >280 °C | Determines thermal stability |
Part 3: Applications in Drug Discovery and Development
Copper(I) 3-methylsalicylate is not merely a chemical curiosity; it is a potent catalytic tool with direct relevance to the synthesis of biologically active molecules.
-
Catalyst for C-N Bond Formation: The construction of carbon-nitrogen bonds is one of the most frequent transformations in medicinal chemistry. CuMeSal has proven to be an efficient catalyst for the N-arylation of heterocycles and the Chan-Lam coupling of aryl boronic acids with N-heterocycles.[1][3] These reactions are critical for building the core scaffolds of numerous drugs. The use of this copper catalyst often allows for milder reaction conditions and greater functional group tolerance compared to other catalytic systems.[4]
-
Catalyst for C-C Bond Formation: The compound also facilitates reductive cross-coupling reactions, enabling the formation of new carbon-carbon bonds, which is essential for assembling complex molecular architectures.[2][11]
-
Relevance in Copper-Based Therapeutics: Research into copper complexes as therapeutic agents is a rapidly expanding field.[6] These complexes have demonstrated a wide range of biological activities, including enhanced anti-inflammatory effects compared to the parent ligands and potent antimicrobial and anticancer properties.[7][18] Understanding the synthesis and behavior of well-defined copper complexes like CuMeSal provides fundamental knowledge that can inform the design of new copper-based drugs.
Part 4: Safety and Handling
Proper handling of Copper(I) 3-methylsalicylate is essential for ensuring laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification: The compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[11]
-
Hazard Codes: H302, H315, H319, H335.[11]
-
Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]
-
-
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound.
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Chemical Sensitivity: As an organocopper(I) compound, it can be sensitive to air and moisture, which can cause oxidation to Cu(II).[9][10] It is best handled and stored under an inert atmosphere (nitrogen or argon) to preserve its reactivity and purity.
-
Conclusion
Copper(I) 3-methylsalicylate is a highly valuable and versatile compound for the modern chemist. This guide has provided a detailed framework for its synthesis via a reliable protocol and a comprehensive strategy for its characterization using a suite of analytical techniques. The rationale behind key experimental choices has been elucidated to provide a deeper understanding beyond simple procedural steps. With its proven efficacy as a catalyst in reactions vital to drug discovery and its relevance to the burgeoning field of medicinal copper complexes, a thorough mastery of the principles outlined herein will empower researchers to confidently synthesize, validate, and apply this important reagent in their scientific endeavors.
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NIH. (n.d.). Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication. Available from: [Link]
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PMC. (n.d.). Development of copper based drugs, radiopharmaceuticals and medical materials. Available from: [Link]
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Semantic Scholar. (n.d.). Medicinal applications of copper and its complexes- a review. Available from: [Link]
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ResearchGate. (2014). ChemInform Abstract: Copper(I) 3-Methylsalicylate, an Efficient Catalyst for N-Arylation of Heterocycles under Moderate Reaction Conditions. Available from: [Link]
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MDPI. (n.d.). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Available from: [Link]
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PMC. (n.d.). Copper and Its Complexes in Medicine: A Biochemical Approach. Available from: [Link]
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ResearchGate. (n.d.). Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide. Available from: [Link]
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Scribd. (n.d.). Properties of Organocopper Compounds | PDF. Available from: [Link]
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DTIC. (n.d.). Preparation of Analytically Pure Monobasic Copper Salicylate. Available from: [Link]
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PMC. (n.d.). Synthesis, Crystal Structure, Spectroscopic Properties and Potential Biological Activities of Salicylate‒Neocuproine Ternary Copper(II) Complexes. Available from: [Link]
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Digital Commons@Becker. (n.d.). X-ray structures of the high-affinity copper transporter Ctr1. Available from: [Link]
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ResearchGate. (n.d.). (PDF) X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives. Available from: [Link]
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MDPI. (2018). X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives. Available from: [Link]
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